Structural Specificity vs. Broader Kinase Inhibitor Patents
5-(1-Benzothiophen-2-YL)pyridin-2-amine is a specific, unsubstituted core scaffold defined within the Markush structure (Formula I) of key patent families for pyridyl benzothiophene kinase inhibitors. In contrast, a closely related in-class analog, 2-(2-aminopyridin-3-yl)-1-benzothiophene-5-carboxylic acid, contains a carboxylic acid substituent on the benzothiophene ring, representing a different point in the chemical space and SAR exploration [1]. The selection of the unsubstituted amine core is a critical decision for synthetic chemists aiming to generate novel derivatives within this protected chemical space.
| Evidence Dimension | Molecular Structure and Intellectual Property (IP) Scope |
|---|---|
| Target Compound Data | C13H10N2S; Unsubstituted core scaffold (2-aminopyridine attached to benzothiophene) |
| Comparator Or Baseline | 2-(2-aminopyridin-3-yl)-1-benzothiophene-5-carboxylic acid (CAS not provided) [1] |
| Quantified Difference | Difference in molecular weight and formula due to a carboxylic acid group; represents a distinct chemical series. |
| Conditions | Comparison of explicit chemical structures from patent documents. |
Why This Matters
This differentiates the compound as the foundational building block for SAR exploration versus a later-stage, substituted derivative, impacting procurement for early-stage medicinal chemistry.
- [1] Pyridyl benzothiophenes as kinase inhibitors. (2020). Patent US9650366B2. View Source
